2-Nitro-5-(octyldisulfanyl)benzoic acid
Description
2-Nitro-5-(octyldisulfanyl)benzoic acid is a benzoic acid derivative featuring a nitro group at position 2 and an octyldisulfanyl (-S-S-C₈H₁₇) moiety at position 5 of the aromatic ring. This compound combines electron-withdrawing (nitro) and lipophilic (disulfide-alkyl) groups, conferring unique physicochemical properties.
Properties
CAS No. |
146019-29-6 |
|---|---|
Molecular Formula |
C15H21NO4S2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-nitro-5-(octyldisulfanyl)benzoic acid |
InChI |
InChI=1S/C15H21NO4S2/c1-2-3-4-5-6-7-10-21-22-12-8-9-14(16(19)20)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18) |
InChI Key |
IVRGXOYCDSZACZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Synonyms |
dithio-octyl-nitrobenzoic acid n-octyl-5-dithio-2-nitrobenzoic acid ODNB |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Effects
The position and nature of substituents critically influence reactivity, solubility, and biological interactions:
- Substituent Position: Para-substituted derivatives (e.g., 4-nitrobenzoic acid) generally exhibit stronger intermolecular interactions than ortho- or meta-substituted analogues due to steric and electronic effects .
- Functional Groups :
- Disulfanyl vs. Thiol : The octyldisulfanyl group enhances lipophilicity and redox sensitivity compared to 2-nitro-5-mercaptobenzoic acid (TNB, ~215.18 g/mol), which has a thiol (-SH) group .
- Ether vs. Disulfide : 2-Nitro-5-(propan-2-yloxy)benzoic acid (isopropoxy substituent) lacks redox activity but shares similar lipophilicity (~255.24 g/mol) .
Physical and Thermal Properties
Key physical properties are summarized below:
| Compound Name | Molecular Weight (g/mol) | Solubility | Thermal Stability | Key Functional Groups |
|---|---|---|---|---|
| 2-Nitro-5-(octyldisulfanyl)benzoic acid | ~355.49* | Low (lipophilic) | Moderate (disulfide cleavage at >150°C) | Nitro, disulfide, COOH |
| 2-Nitro-5-mercaptobenzoic acid (TNB) | 215.18 | Moderate in polar solvents | High (stable up to 200°C) | Nitro, thiol, COOH |
| 2-Nitro-5-(phenylacetylamino)benzoic acid | 300.27 | Low | High (amide stability) | Nitro, amide, COOH |
| 2-Nitro-5-(propan-2-yloxy)benzoic acid | 255.24 | Low | Moderate (ether oxidation) | Nitro, ether, COOH |
| 2-Nitro-5-(o-chloro-p-trifluoromethylphenoxy)benzoic acid | ~403.75* | Very low | High (aromatic stability) | Nitro, halogenated phenoxy, COOH |
*Calculated based on structural formulae.
- Thermal Behavior : Disulfide bonds in this compound may decompose at elevated temperatures, unlike amide or ether-linked derivatives, which exhibit higher thermal resilience .
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